AZD5069 is a synthetic small molecule designed and developed as a selective antagonist for the C-X-C chemokine receptor 2 (CXCR2) [, ]. It exhibits high affinity for the human CXCR2 receptor and demonstrates greater than 100-fold selectivity over the related CXCR1 receptor [, ]. As a research tool, AZD5069 has been instrumental in investigating the role of CXCR2 in various inflammatory and oncological models.
Synthesis Analysis
Tritium-labeled AZD5069: Synthesized via reductive dehalogenation of an iodinated precursor using tritium gas, resulting in a specific activity of 25.1 Ci/mmol [].
Carbon-14-labeled AZD5069: Synthesized with the incorporation of a carbon-14 label within the pyrimidine ring originating from [14C]thiourea, achieving an overall radiochemical yield of 18% [].
Chemical Reactions Analysis
A noteworthy chemical transformation involving AZD5069 is the synthesis of its primary human metabolite []. This process utilizes a chemoselective Lindgren-Pinnick reaction, targeting the sulfonamide moiety while preserving the sulfide group from oxidation.
Mechanism of Action
Inflammatory Diseases:
Chronic Obstructive Pulmonary Disease (COPD): AZD5069 has been explored as a potential treatment for COPD, demonstrating significant reductions in sputum neutrophils, a hallmark of the disease [, , , ].
Bronchiectasis: Studies have shown that AZD5069 effectively reduces sputum neutrophil counts in patients with bronchiectasis [, , ].
Asthma: Research has investigated the efficacy of AZD5069 in treating neutrophilic asthma, with findings suggesting its potential to reduce airway neutrophilia [, , ].
Oncology:
Prostate Cancer: Studies highlight the potential of AZD5069 as an adjunct to radiotherapy in PTEN-deficient prostate cancer, demonstrating its ability to enhance radiosensitivity and potentially overcome treatment resistance [, ].
Pancreatic Cancer: Emerging research suggests that targeting CXCR2 with AZD5069 could be a promising strategy to modulate the tumor microenvironment and overcome therapy resistance in pancreatic cancer by impacting myeloid cell populations and cancer-associated fibroblasts [, , ].
Breast Cancer: AZD5069 has been implicated in preclinical models to modulate neutrophil behavior within the brain metastatic niche of breast cancer, potentially impacting tumor progression [].
Applications
Insulin Sensitivity: Preliminary research suggests that AZD5069 may improve insulin sensitivity and protect against high-fat diet-induced liver damage, pointing to a potential role in metabolic disorders [].
Stroke Recovery: Studies in a mouse model of ischemic stroke indicate that AZD5069 might hinder post-stroke angiogenesis and neurological recovery by antagonizing the cathelicidin antimicrobial peptide (CAMP) receptor CXCR2 [].
Compound Description: These are specifically radiolabeled forms of AZD5069, synthesized for ADME studies to understand the drug's absorption, distribution, metabolism, and excretion. The tritium-labeled form was created through reductive dehalogenation of an iodinated precursor, while the carbon-14 labeled form utilized [14C]thiourea in its synthesis [].
Major human metabolite of AZD5069
Compound Description: While the specific chemical structure is not provided in the papers, this metabolite represents a significant product of AZD5069 metabolism in humans. The synthesis of this metabolite from AZD5069 was achieved using a chemoselective Lindgren-Pinnick reaction to minimize oxidation of the sulfide group [].
SB225002
Compound Description: This is the first non-peptide CXCR2 antagonist discovered in the mid-1990s by GSK Company []. Although its specific structure is not detailed in the provided context, it serves as an early example of CXCR2 antagonism and likely shares some structural features with later compounds like AZD5069.
Danirixin
Compound Description: This is a CXCR2 antagonist currently in clinical trials []. Specific structural details aren't given in this context, but its shared clinical development stage with AZD5069 suggests potential structural similarities and a focus on similar therapeutic targets related to CXCR2-mediated inflammation.
Reparixin
Compound Description: This is a CXCR1/CXCR2 inhibitor that has shown efficacy in combination with checkpoint inhibitors in preclinical studies []. Though its structure isn't detailed here, its dual targeting of CXCR1 and CXCR2 suggests it may be structurally similar to AZD5069 but with broader activity across both chemokine receptors.
Ladarixin
Compound Description: This is another CXCR2 antagonist currently undergoing clinical trials, implying potential structural similarities and a shared therapeutic focus with AZD5069 on conditions involving CXCR2-mediated inflammation [].
MK-7123
Compound Description: This is a CXCR2 inhibitor tested for its pharmacological effects on neutrophil transendothelial migration in a COPD model []. Although specific structural details are not provided here, its shared target with AZD5069 indicates a likely similarity in their mechanisms of action and potential therapeutic applications in inflammatory diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Atazanavir is an azapeptide inhibitor of HIV-1 protease (Ki = 2.66 nM). It has antiviral activity against a variety of HIV-1 strains in several cell types with EC50 values ranging from 2.62 to 5.28 nM. Atazanavir exhibits a minor synergistic effect when used in combination with the reverse transcriptase inhibitor zidovudine in HIV-1-infected human peripheral blood mononuclear cells (PBMCs) and an additive effect when used in combination with several additional reverse transcriptase or HIV-1 protease inhibitors. Atazanavir also inhibits UDP-glucuronyltransferase 1A1 (UGT1A1), which is involved in bilirubin clearance. Formulations containing atazanavir have been used in combination therapy for the treatment of HIV-1 infection. Atazanavir is an antiretroviral protease inhibitor that is used in the therapy and prevention of human immunodeficiency virus (HIV-1) infection and the acquired immunodeficiency syndrome (AIDS). Atazanavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels, mild elevations in indirect bilirubin concentration and, rarely, clinically apparent, acute liver injury. In HBV or HCV coinfected patients, highly active antiretroviral therapy with atazanavir may result of an exacerbation of the underlying chronic hepatitis B or C. Atazanavir is an aza-dipeptide analogue with a bis-aryl substituent on the (hydroxethyl)hydrazine moiety with activity against both wild type and mutant forms of HIV protease. Atazanavir does not elevate serum lipids, a common problem with other protease inhibitors. Atazanavir, also known as reyataz or ATZ, belongs to the class of organic compounds known as valine and derivatives. Valine and derivatives are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Atazanavir is a drug which is used in combination with other antiretroviral agents for the treatment of hiv-1 infection, as well as postexposure prophylaxis of hiv infection in individuals who have had occupational or nonoccupational exposure to potentially infectious body fluids of a person known to be infected with hiv when that exposure represents a substantial risk for hiv transmission. Atazanavir is considered to be a practically insoluble (in water) and relatively neutral molecule. Atazanavir has been detected in multiple biofluids, such as urine and blood. Within the cell, atazanavir is primarily located in the cytoplasm and membrane (predicted from logP).
ATB-346, (S)-, is the S form of ATB-346. ATB-346 is a novel hydrogen sulfide-releasing anti-inflammatory drug which induces apoptosis of human melanoma cells and inhibits melanoma development in vivo.
ATB-429 is a hydrogen sulfide-releasing derivative of mesalamine that exerts antinociceptive effects in a model of postinflammatory hypersensitivity. It may also have antitumor effects.
ATB-346 is a non-steroidal anti-inflammatory drug (NSAID), derived from naproxen but coupled to an H2S-releasing moiety. At 30 µmol/kg in rats, it suppressed COX and gastric PGE2 synthesis to the same level as naproxen but reduced COX-2 expression and accelerated recovery in a rat spinal cord injury model. It also provided enhanced anti-inflammatory and antinociceptive activity over naproxen in a rat model of arthritis. ATB-346 does not induce gastrointestinal toxicity and, in contrast to other NSAIDs, it accelerated healing of pre-existing gastric ulcers. Studies of ATB-346 have shown promising results in vitro and in animal models of melanoma and intestinal tumorigenesis. A Phase I clinical trial in Canada did not find any significant gastrointestinal, cardiovascular, renal, or hematological findings across dose ranges in healthy adults (25 mg–2,000 mg once/d). A Phase II trial in Canada is ongoing for patients with osteoarthritis of the knee. ATB-346 is anti- inflammatory agent, which is structurally an analogue of naproxen. ABT-346 exhibits anti-inflammatory properties similar to naproxen, but with substantially reduced gastrointestinal toxicity. ATB-346 suppressed colonic prostaglandin synthesis and whole blood thromboxane synthesis as effectively as naproxen, but did not induce any gastrointestinal injury. ATB-346 exerts superior chemopreventive effects to those of naproxen, while sparing the gastrointestinal tract of the injury normally associated with use of the parent drug. ATB-346 may therefore be an attractive agent for chemoprevention of colon cancer, and possibly of cancers in other tissues.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Atazanavir Sulfate is a sulfate salt form of atazanavir, an aza-dipeptide analogue with a bis-aryl substituent on the (hydroxethyl)hydrazine moiety with activity against both wild type and mutant forms of HIV protease. Atazanavir does not elevate serum lipids, a common problem with other protease inhibitors. An azapeptide and HIV-PROTEASE INHIBITOR that is used in the treatment of HIV INFECTIONS and AIDS in combination with other ANTI-HIV AGENTS.